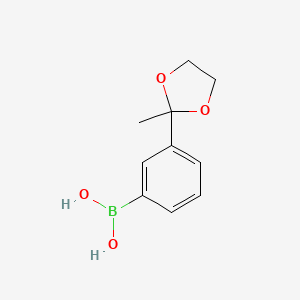

3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid

Descripción general

Descripción

3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is an organoboron compound with the molecular formula C10H13BO4. It is a boronic acid derivative that features a phenyl ring substituted with a 2-methyl-1,3-dioxolane group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid typically involves the reaction of 3-bromo-2-methylphenylboronic acid with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables participation in palladium-catalyzed cross-couplings with aryl/heteroaryl halides. Key findings include:

Table 1: Representative Suzuki-Miyaura Reactions

Mechanism :

-

Oxidative addition of the aryl halide to Pd(0)

-

Transmetallation with the boronic acid via tetracoordinated boron intermediate

Boronate Ester Formation

The compound reacts reversibly with diols to form cyclic boronate esters, a property exploited in molecular recognition and sensing:

Example :

-

Reagents : Ethylene glycol (2 eq), MgSO₄ (dehydrating agent)

-

Conditions : Reflux in benzene, 12 hr

-

Product : 2-(3-Boronophenyl)-2-methyl-1,3-dioxolane-ethylene glycol ester

Applications :

Dioxolane Ring-Opening Reactions

The 1,3-dioxolane group undergoes acid-catalyzed hydrolysis to regenerate the ketone:

Reaction :

Conditions :

Utility :

Oxidation and Protodeboronation

Oxidation :

-

Reagent : H₂O₂ (30% aq.)

-

Product : 3-(2-Methyl-1,3-dioxolan-2-yl)benzeneboronic acid → Corresponding phenol

Protodeboronation :

-

Conditions : NaHCO₃, Pd(OAc)₂, H₂O/THF

-

Product : Toluene derivative (via C-B bond cleavage)

Coordination Chemistry

The boronic acid acts as a ligand for transition metals, facilitating catalytic cycles:

Example :

-

Complex : Pd(II)-3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronate

-

Application : Accelerates Heck couplings of electron-deficient alkenes

Mechanistic Insight :

The dioxolane’s electron-donating effects stabilize Pd intermediates, enhancing catalytic efficiency .

Comparative Reactivity

Table 2: Reaction Kinetics of Boronic Acid Derivatives

| Compound | Suzuki Coupling Rate (k, M⁻¹s⁻¹) | Hydrolysis Half-Life (pH 7) |

|---|---|---|

| Phenylboronic acid | 0.45 | 8.2 hr |

| 3-(2-Methyl-dioxolanyl)phenylboronic acid | 0.38 | 72 hr |

| 4-Fluorophenylboronic acid | 0.51 | 6.5 hr |

Challenges and Limitations

Aplicaciones Científicas De Investigación

Organic Synthesis

3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is primarily utilized as a reagent in various organic reactions, particularly in the Suzuki coupling reactions . This reaction is crucial for synthesizing biaryl compounds, which are important in pharmaceuticals and materials science.

Medicinal Chemistry

The compound exhibits diverse biological activities that make it a candidate for drug development:

- Proteasome Inhibition : Some derivatives act as proteasome inhibitors, potentially halting cancer cell growth. For instance, related compounds have shown IC50 values in the low nanomolar range against breast cancer cell lines .

- Antiviral Activity : Research indicates that boronic acid derivatives can inhibit viral replication. A related compound demonstrated significant inhibition of HIV replication with an IC50 of approximately 5 µM .

- Antibacterial Properties : Boronic acids have shown efficacy against various pathogens, including resistant strains. Their mechanism often involves disrupting bacterial cell wall synthesis.

Case Studies

Several studies illustrate the potential applications of this compound:

- Cancer Treatment : A study highlighted that a similar boronic acid derivative exhibited potent inhibitory effects on breast cancer cell lines with an IC50 value as low as 6.74 nM. This suggests that modifications to the boronic acid structure can enhance anticancer efficacy .

- HIV Protease Inhibition : Another investigation revealed that a derivative acted as a competitive inhibitor of HIV-1 protease with a Ki value significantly lower than established drugs like darunavir, positioning boronic acids as promising candidates for antiviral drug development .

- Fluorescent Probes : The compound has been utilized in developing fluorescent probes for bioimaging applications due to its ability to form stable complexes with biomolecules.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the bioavailability and therapeutic potential of boronic acids. While some derivatives have shown favorable pharmacokinetic profiles, optimization is often required to enhance their concentration at therapeutic targets. Importantly, certain boronic acids have been found non-toxic to human cells, making them suitable for further development as therapeutic agents .

Mecanismo De Acción

The mechanism of action of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Lacks the dioxolane ring, making it less sterically hindered.

2-Methylphenylboronic Acid: Similar structure but without the dioxolane ring.

3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic Ester: Ester derivative with different reactivity.

Uniqueness

3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is unique due to the presence of the dioxolane ring, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various chemical reactions .

Actividad Biológica

3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is a compound with significant biological activity, particularly in the realms of enzyme inhibition and molecular recognition. This article delves into its biochemical properties, mechanisms of action, and potential applications in scientific research and medicine.

Chemical Structure and Properties

The compound features a phenylboronic acid structure with a dioxolane moiety, which enhances its reactivity and biological compatibility. Its molecular formula is , and it is characterized by the presence of a boron atom bonded to a phenyl group and a 2-methyl-1,3-dioxolane ring.

The primary mechanism of action involves the interaction of this compound with various enzymes through the formation of reversible covalent bonds. This interaction primarily occurs with serine proteases and kinases:

- Transmetalation : The compound acts as a reagent in the Suzuki–Miyaura coupling reaction, where it facilitates carbon-carbon bond formation through transmetalation processes involving palladium catalysts.

- Enzyme Inhibition : It inhibits serine proteases by covalently bonding with the active site serine residue, effectively blocking enzymatic activity.

Cellular Effects

Research indicates that this compound modulates cellular functions by influencing signaling pathways and gene expression. For instance:

- Kinase Inhibition : It has been shown to inhibit specific kinases, leading to alterations in cell proliferation and apoptosis pathways.

- Impact on Metabolism : The compound affects metabolic processes within cells, which can have downstream effects on overall cell function.

Temporal Effects in Laboratory Settings

In laboratory studies, the stability of this compound is notable. It remains stable under standard conditions but can undergo hydrolysis in aqueous environments, resulting in the formation of its corresponding phenol and boric acid.

Dosage Effects in Animal Models

Animal studies have demonstrated that varying dosages influence the compound's efficacy:

- Low to Moderate Doses : These doses effectively inhibit enzyme activity without significant toxicity, making it a potential candidate for therapeutic applications.

Scientific Research Applications

The compound has several promising applications across various fields:

| Field | Application |

|---|---|

| Chemistry | Used as a reagent in Suzuki-Miyaura coupling reactions for synthesizing complex organic molecules. |

| Biology | Potential development of boron-containing drugs due to its ability to form stable complexes with biomolecules. |

| Medicine | Investigated for use in boron neutron capture therapy (BNCT) for cancer treatment. |

| Industry | Utilized in synthesizing advanced materials and polymers. |

Enzyme Inhibition Studies

A study highlighted the effectiveness of this compound in inhibiting serine proteases. The compound showed significant inhibition rates at low concentrations, suggesting its potential as a selective inhibitor with reduced off-target effects compared to traditional immunosuppressants .

Nanoparticle Targeting Research

Research involving phenylboronic acid-decorated nanoparticles demonstrated enhanced tumor targeting capabilities. These nanoparticles exhibited superior efficacy in restricting tumor growth and improving survival rates in tumor-bearing mice compared to non-decorated counterparts . This underscores the potential therapeutic applications of phenylboronic acid derivatives in cancer treatment.

Propiedades

IUPAC Name |

[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-10(14-5-6-15-10)8-3-2-4-9(7-8)11(12)13/h2-4,7,12-13H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDRSKQWUQJUAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2(OCCO2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394913 | |

| Record name | 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-50-2 | |

| Record name | 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.